molecular formula C22H18O6 B12572536 2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid CAS No. 263900-38-5

2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid

Cat. No.: B12572536
CAS No.: 263900-38-5
M. Wt: 378.4 g/mol
InChI Key: JMUJWXDOZURVFS-UHFFFAOYSA-N
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Description

2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand that has been synthesized and studied for its unique structural properties. This compound is known for its ability to form various metal-organic frameworks (MOFs) and coordination polymers, making it a valuable component in materials science and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid typically involves the reaction of salicylaldehyde, sodium hydroxide, and 1,3-bis(bromo-methyl)benzene in an ethanol/water solution. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups to the benzene rings.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound’s coordination with metal ions can enhance the catalytic activity and selectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid is unique due to its specific structural configuration, which allows it to form a variety of metal-organic frameworks and coordination polymers. This flexibility and versatility make it a valuable compound in materials science and chemistry .

Properties

CAS No.

263900-38-5

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[3-[(2-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid

InChI

InChI=1S/C22H18O6/c23-21(24)17-8-1-3-10-19(17)27-13-15-6-5-7-16(12-15)14-28-20-11-4-2-9-18(20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26)

InChI Key

JMUJWXDOZURVFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C(=O)O

Origin of Product

United States

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